Home > Products > Screening Compounds P129894 > N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea
N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea -

N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea

Catalog Number: EVT-5639771
CAS Number:
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide (2) serves as a critical intermediate in synthesizing various new compounds, including Schiff's bases, thiosemicarbazides, and oxadiazoles. These derivatives are subsequently explored for their potential antimicrobial properties. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the substituents at the 3- and 4-positions of the coumarin ring. While the target compound features a urea moiety and a methylamino group at these positions, this related compound possesses an acetic acid hydrazide group at the 4-position. []

N-[4’-oxo-2’-(substituted phenyl)-thiazolidin-3’-yl]-3-carboxamido-2H-chromen-2-one

Compound Description: N-[4’-oxo-2’-(substituted phenyl)-thiazolidin-3’-yl]-3-carboxamido- 2H-chromen-2-one derivatives (IV a-b, d, f, h-m) were synthesized and investigated for both their anticonvulsant and antibacterial activity. The results indicated varying degrees of protection against seizures and demonstrated potential for preventing seizure spread. [, ]

3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Compound Description: These coumarinyl oxadiazoles (IVa-IVl) were synthesized from N-benzylidene2-oxo-2Hchromene-3-carbohydrazide and evaluated for anticonvulsant activity. The results demonstrated promising potential in both MES and PTZ seizure models, with compound IVb exhibiting particularly notable effects. []

Relevance: The compound shares the common coumarin (2H-chromen-2-one) scaffold with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. While both compounds have substituents at the 3-position of the coumarin ring, the related compound has a 1,3,4-oxadiazole ring with a phenyl group attached, whereas the target compound possesses a urea moiety linked to a methylthiophenyl group. []

4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride (a), N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide (b), 4-(6-Nitro-benzothiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde (c)

Compound Description: These three distinct coumarin derivatives were synthesized and characterized for their antibacterial effects against Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds demonstrated varying degrees of bacteriostatic and bactericidal activity, showcasing potential for combating bacterial infections. []

6-methyl-3-(3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl)-2H-chromen-2-one

Compound Description: This novel series of coumarin derivatives were designed, synthesized, and tested for their anti-breast cancer activity against estrogen receptor-positive (MCF-7, ZR-75-1) and negative (MDA-MB-435) human breast cancer cell lines. Compounds C-3, C-5, and C-15 exhibited potent cytotoxicity against MCF-7. []

Relevance: These compounds share the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. While both compounds have substituents at the 3-position of the coumarin ring, this related compound series features a complex 3-oxo-1-phenyl-3-(4-(2-(piperidin-1-yl)ethoxy)phenyl)propyl group, whereas the target compound has a urea moiety attached to a methylthiophenyl group. []

(Z)-N-(5-((5-nitrofuran-2-yl)methylene)-4-oxo-2-substitutedthiazolidin-3-yl)benzenesulfonamide (3a-e)

Compound Description: These 2-thiazolidinone derivatives, synthesized from benzene sulfonyl hydrazide Schiff bases (SBSZ), were further reacted to produce fused heterocyclic derivatives and evaluated for their antimicrobial properties. The results indicated a broad spectrum of antibacterial activity, with chlorine-containing compounds showing heightened toxicity. []

Relevance: Although not containing a coumarin core, this series of compounds shares a thiazolidinone ring system with the N-[4’-oxo-2’-(substituted phenyl)-thiazolidin-3’-yl]-3-carboxamido- 2H-chromen-2-one derivatives discussed earlier, highlighting the recurrence of this heterocycle in compounds with potential antimicrobial and anticonvulsant activity. []

2-mercapto-3-arylquinazolin-4(3H)-ones (3a‐d)/6‐bromo‐2‐mercapto‐3‐phenylquinazolin‐4(3H)‐one (9)

Compound Description: These compounds were used as fundamental moieties to create hybrid molecules with coumarin derivatives 3-(2-bromoacetyl)-2H-chromen-2-one (4) or 2-chloro-N-(2-oxo-2H-chromen-3-yl)acetamide (5). These new compounds were evaluated for their antimicrobial activity against a panel of Gram-negative and Gram-positive bacteria. []

Relevance: While these compounds themselves do not share direct structural features with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea, they are linked through their combination with coumarin derivatives to create novel hybrid molecules with antimicrobial potential. This highlights the exploration of coumarin-based structures in the pursuit of new antibacterial agents. []

2-Imino-N-phenyl-2H-chromene-3-carboxamide

Compound Description: This compound serves as a starting point for synthesizing a diverse range of functionalized chromenes, including pyrazoles, tetrazoles, pyrimidines, pyridines, and thiazolidinones. These derivatives represent a broad exploration of chemical space based on the chromene core structure. []

Relevance: This compound features the core chromene structure (2H-chromene) found in N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The difference lies in the substituents at the 2- and 3-positions of the chromene ring. This related compound possesses an imino group at the 2-position and a carboxamide group, with a phenyl substituent, at the 3-position. The target compound, on the other hand, features a 2-oxo group and a urea moiety, linked to a methylthiophenyl group, at the 3-position. []

(E)-2-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methylene)-N-(5-methyl-3-phenyl-1H-indol-2-yl)hydrazine carboxamide (L) (3)

Compound Description: This Schiff base ligand (L) was synthesized and used to prepare Cu(II), Co(II), Ni(II), and Zn(II) metal complexes. These complexes, along with the ligand itself, were tested for antimicrobial activity, cytotoxicity against Artemia salina, and anti-tuberculosis activity against Mycobacterium tuberculosis. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the position and nature of the substituents on the coumarin ring. This related compound features a hydrazone carboxamide group linked to a substituted indole moiety at the 8-position, while the target compound possesses a urea moiety linked to a methylthiophenyl group at the 3-position and a methylamino group at the 4-position. []

4-(1-(2, 4-dinitrophenyl)-3-phenyl-1H-pyrazol-4-yl)-7,7-dimethyl-2-(methylamino)-3nitro-6,7,8,8a-tetrahydro-4H-chromen-5(4aH)-one

Compound Description: This group of compounds, synthesized through a multicomponent reaction, were assessed for their antioxidant activities. Compounds C-7 and C-1 displayed the highest and lowest levels of activity, respectively. Compound C-5 showed the lowest minimum inhibitory concentration against Enterobacter aerogenes, suggesting potential antibacterial properties. []

Relevance: These compounds share a core structure of tetrahydro-4H-chromen-5(4aH)-one with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. This shared scaffold highlights a common structural motif utilized in the development of compounds with various biological activities. []

N-(4,7-dioxo-2- phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (5) and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (6)

Compound Description: These two synthesized coumarins were studied for their antioxidant activity using DPPH, hydrogen peroxide, and nitric oxide radical methods. Their activity was compared to the known antioxidant ascorbic acid. []

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)naphthalene-2-sulphonamide (5f)

Compound Description: This compound was synthesized along with other novel sulphonamide-substituted coumarylthiazole derivatives. They were evaluated for their inhibitory effects on purified carbonic anhydrase I and II. Compound 5f exhibited the strongest inhibitory activity on both hCA I and hCA II. []

2-amino-4-(4-(dimethylamino) phenyl)-6-(7-hydroxy-2-oxo-2H-chromen-3-yl) nicotinonitrile (3)

Compound Description: This pyridine derivative was synthesized by cyclizing a coumarinyl chalcone with malononitrile in the presence of ammonium acetate. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. It is linked through a pyridine ring at the 3-position of the coumarin. This highlights the potential for incorporating the coumarin scaffold into diverse heterocyclic systems for exploring new chemical entities. []

2-(4-isobutylphenyl) -N- (4-methyl-2-oxo-2H-chromen-7-yl) propanamide (comp-I), 2-(2-(2,6- dichlorophenylamino) phenyl) –N- (4- methyl-2-oxo-2H-chromen-7-yl) acetamide (comp-II), and 2-(1-(4-chlorobenzoyl)-6-methoxy-2-methyl-1H-indol-3-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl) acetamide (comp-III)

Compound Description: These novel coumarin derivatives were evaluated for their potential to treat CNS disorders using various pharmacological activities, including anti-convulsant, anxiolytic, spontaneous motor activity, skeletal muscle relaxant, and analgesic activities. They showed significant activity in all evaluated models. []

4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo [b][1,4]thiazepine-3-carboxamide

Compound Description: This series of compounds were synthesized from 2-arylidene-3-oxo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)butanamide using microwave irradiation and were evaluated for their antimicrobial activity. Some compounds showed significant activity against various bacterial and fungal strains. []

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This new series of coumarin-1,2,4-triazol-3-thioether hybrid molecules were synthesized from the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []

Relevance: These compounds share the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the substituents at the 3-position of the coumarin ring. In these related compounds, a carbohydrazide group linked to a substituted triazole ring is present, whereas the target compound possesses a urea moiety linked to a methylthiophenyl group. []

(E)-2-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (A) and (E)-4-hydroxy-N’-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (B)

Compound Description: These coumarin benzoylhydrazones were investigated for their inhibitory effect against MCL-1 protein, a protein involved in the development of acute myeloid leukemia. []

2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones (8a-n)

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity. Several compounds exhibited significant inhibition against S. aureus, E. coli, and C. albicans. []

Relevance: These compounds share the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. Both have a substituent at the 3-position of the coumarin ring. This related compound series contains a triazole ring linked to a thiazolidinone moiety, whereas the target compound has a urea group linked to a methylthiophenyl group. These structural differences contribute to their unique biological profiles. []

2-[7-chloro-4-(3-chlorophenyl)-6-methyl-2-oxo-2H-chromen-3-yl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide (23)

Compound Description: This compound, identified through structure-activity relationship studies, exhibits potent acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity and displays good pharmacokinetic properties in mice. Furthermore, it demonstrated regressive effects on atherosclerotic plaques in apolipoprotein E knockout (apoE KO) mice, suggesting therapeutic potential for atherosclerosis. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the substituents at the 3-position of the coumarin ring. In this related compound, an acetamide moiety connected to a substituted phenyl ring is present, whereas the target compound possesses a urea moiety linked to a methylthiophenyl group. []

N-[(5-Methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-beta-alanine

Compound Description: This compound was identified as a potential lead for a novel inhibitor of LasR in Pseudomonas aeruginosa through a combination of machine learning, pharmacophore-based virtual screening, molecular docking, and simulation studies. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the substituents at the 3-position of the coumarin ring. While the target compound features a urea moiety and a methylamino group at the 3- and 4-positions, this related compound possesses an acetyl-beta-alanine group at the 3-position and methyl and methoxy groups at the 4- and 7-positions. []

N-[4-(7-Methoxy-4-methyl-2-oxo-2H-chromen-8-yl)-thiazol-2-yl]-guanidine (2)

Compound Description: This compound is synthesized through the condensation of 4-methyl-7-methoxy-8-(2-bromoacetyl)coumarin (1) with guanylthiourea and serves as a precursor to various 8-thiazolyl coumarin derivatives. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the positions and types of substituents on the coumarin ring. While the target compound features a urea moiety and a methylamino group at the 3- and 4-positions, this related compound has a thiazolyl-guanidine group at the 8-position, a methyl group at the 4-position, and a methoxy group at the 7-position. []

(E)-N-2-aryliden-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazides (2a-l) and N-(2-(substituted phenyl)-4-oxo-thiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (3a-l)

Compound Description: These coumarinyl-1,3-thiazolidine-4-ones were synthesized and assessed for their antioxidant activity. Notably, derivatives containing two hydroxyl groups on the phenyl ring displayed excellent antioxidant activity comparable to ascorbic acid. []

Relevance: These compounds share the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. They are connected through an oxyacetate linker at the 7-position of the coumarin, which is further linked to either a substituted phenylhydrazide or a substituted phenylthiazolidinone moiety. []

7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (4), 5-[(2-oxo-2H-chromen-7-yloxy)methyl]-1,3,4-thiadiazol-2(3H)-one (5), 2-[2-(2-oxo-2H-chromen-7-yloxy)acetyl]-N-phenylhydrazinecarbothioamide (7), 7-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one (8) and 7-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methoxy]-2H-chromen-2-one (9)

Compound Description: These coumarin derivatives were synthesized from the natural compound umbelliferone, showcasing the use of natural products as starting points for developing new chemical entities with potential biological activities. []

Relevance: These compounds share the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. They are distinguished by the substituents at the 7-position of the coumarin ring, which are linked through a methoxy or acetyl group. This highlights the versatility of the coumarin scaffold for introducing various functional groups. []

3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid (compound 2)

Compound Description: This novel compound was identified as a potent human D-amino acid oxidase (hDAAO) inhibitor. It was discovered using computational tools and screening techniques, demonstrating the effectiveness of these methods in drug discovery. This compound exhibits FAD uncompetitive inhibition, similar to established hDAAO inhibitors like benzoic acid. []

Relevance: This compound shares the core coumarin (2H-chromen-2-one) structure with N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea. The key difference lies in the positions and nature of the substituents on the coumarin ring. This related compound features a phenyl group at the 4-position, a propanoic acid group at the 6-position, and a hydroxy group at the 7-position. The target compound, on the other hand, possesses a urea moiety linked to a methylthiophenyl group at the 3-position and a methylamino group at the 4-position. []

Properties

Product Name

N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-[3-(methylthio)phenyl]urea

IUPAC Name

1-[4-(methylamino)-2-oxochromen-3-yl]-3-(3-methylsulfanylphenyl)urea

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

InChI

InChI=1S/C18H17N3O3S/c1-19-15-13-8-3-4-9-14(13)24-17(22)16(15)21-18(23)20-11-6-5-7-12(10-11)25-2/h3-10,19H,1-2H3,(H2,20,21,23)

InChI Key

COYIRRRPKHQQHE-UHFFFAOYSA-N

SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)SC

Canonical SMILES

CNC1=C(C(=O)OC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)SC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.